molecular formula C17H18N8 B7020542 N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine

Cat. No.: B7020542
M. Wt: 334.4 g/mol
InChI Key: VXUMDZNFLKDWEO-UHFFFAOYSA-N
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Description

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrazine ring. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8/c1-3-24-14-7-5-4-6-13(14)22-17(24)12(2)21-15-8-18-9-16(23-15)25-11-19-10-20-25/h4-12H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMDZNFLKDWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC3=CN=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings.

    Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and triazole rings.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets:

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